

theoretical and computational studies of 2,5dibutyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,5-dibutyl-1H-imidazole

Cat. No.: B15433336

Get Quote

As of the latest search, specific theoretical and computational studies exclusively focused on **2,5-dibutyl-1H-imidazole** are not readily available in the public literature. However, a wealth of research exists on the computational analysis of various other imidazole derivatives. This guide synthesizes the common theoretical and computational methodologies applied to the imidazole scaffold, providing a robust framework for researchers and drug development professionals interested in studying **2,5-dibutyl-1H-imidazole** or similar molecules.

This technical whitepaper will detail the prevalent computational techniques, illustrate the types of data generated, and provide standardized protocols derived from studies on analogous imidazole compounds.

Core Computational Methodologies for Imidazole Derivatives

Theoretical and computational studies of imidazole derivatives predominantly employ a combination of quantum mechanics and molecular mechanics methods to elucidate molecular structure, reactivity, and biological interactions.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is the most common method due to its balance of accuracy and computational cost.



Experimental Protocol: Density Functional Theory (DFT) Optimization and Frequency Analysis

- Initial Structure Generation: The 3D structure of the imidazole derivative is first built using molecular modeling software (e.g., GaussView, Avogadro).
- Method and Basis Set Selection: A functional and basis set are chosen. A popular combination for organic molecules is the B3LYP functional with the 6-311G(d,p) or a larger basis set like 6-311++G(d,p) for higher accuracy.[1][2]
- Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This process adjusts bond lengths, bond angles, and dihedral angles to locate a minimum on the potential energy surface.
- Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculations also provide thermodynamic properties (enthalpy, Gibbs free energy) and theoretical vibrational spectra (IR, Raman).[2][3]
- Solvent Effects: To simulate a more realistic environment (e.g., water or an organic solvent),
 a continuum solvent model like the Polarizable Continuum Model (PCM) can be incorporated
 into the calculations.[4]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is crucial for drug discovery to understand binding modes and estimate binding affinity.

Experimental Protocol: Molecular Docking of an Imidazole Ligand

- Preparation of the Receptor: The 3D crystal structure of the target protein is obtained from a
 repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically
 removed, and polar hydrogens are added.
- Preparation of the Ligand: The 3D structure of the imidazole derivative is generated and optimized using a quantum chemical method (as described above) or a molecular mechanics force field.



- Grid Box Generation: A docking grid or box is defined around the active site of the protein.
 The size and center of the box are chosen to encompass the binding pocket.
- Docking Simulation: Docking software (e.g., AutoDock, Glide, GOLD) is used to systematically sample different conformations and orientations of the ligand within the active site. A scoring function is used to rank the resulting poses.
- Analysis of Results: The top-ranked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and protein residues. The binding energy or docking score provides a qualitative estimate of binding affinity.[1][2]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic view than static docking.

Experimental Protocol: Ligand-Protein Complex MD Simulation

- System Setup: The best-ranked pose from molecular docking is used as the starting structure. The complex is placed in a periodic box of solvent (e.g., water molecules). Ions are added to neutralize the system and mimic physiological salt concentration.
- Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interactions between atoms.
- Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.
- Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to ensure the system is stable.
- Production Run: A long-duration simulation (typically nanoseconds to microseconds) is run to collect trajectory data.[1][2]



 Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex, calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and analyze intermolecular interactions over time.

Data Presentation: Quantitative Insights

The following tables are representative of the quantitative data generated from the computational studies described above.

Table 1: Calculated Geometrical Parameters for a Representative Imidazole Core (Note: These are example values based on typical imidazole structures, not specific to **2,5-dibutyl-1H-imidazole**.)

Parameter	Bond/Angle	B3LYP/6-311G(d,p)	Experimental (Imidazole)
Bond Lengths (Å)	C1 - C2	1.396	1.386
N3 - C4	1.350	1.326	
C1 - N5	1.436	1.369	
Bond Angles (°)	N5 - C4 - N3	111.5	111.0
N3 - C2 - C1	110.5	109.8	
C1 - N5 - C4	107.9	107.2	_

Data derived from methodologies described in cited literature.[5]

Table 2: Frontier Molecular Orbital (FMO) Analysis (Note: Example values.)

Parameter	Value (eV)	Implication
E (HOMO)	-6.25	Electron-donating ability
E (LUMO)	-0.89	Electron-accepting ability
Energy Gap (ΔE)	5.36	Chemical Reactivity/Stability



FMO analysis is a common output of quantum chemical calculations, providing insights into chemical reactivity and electronic transitions.[1][2]

Table 3: Molecular Docking Results for an Imidazole Derivative against a Kinase Target (Note: Example values.)

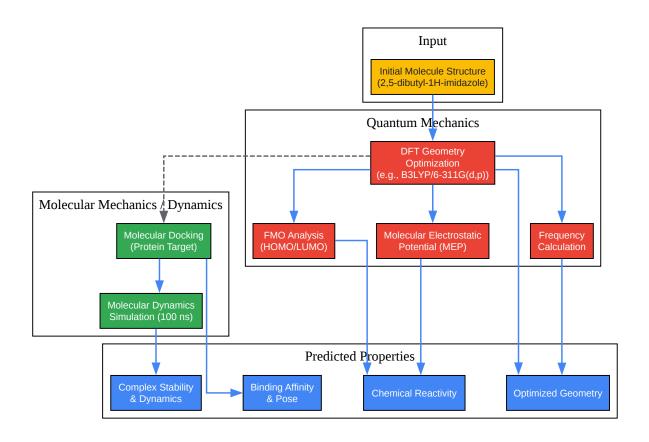
PDB ID	Binding Energy (kcal/mol)	Interacting Residues	Interaction Type
2XIR	-9.6	LYS868, GLU885	Hydrogen Bond
VAL848, LEU1035	Hydrophobic		
3W2R	-8.7	ASP921	Hydrogen Bond
PHE918, LEU788	Pi-Alkyl, Hydrophobic		

Binding energies and interaction data are standard outputs of molecular docking simulations.[2]

Visualization of Workflows and Pathways

Diagrams created using Graphviz help to visualize complex workflows and relationships in computational chemistry.

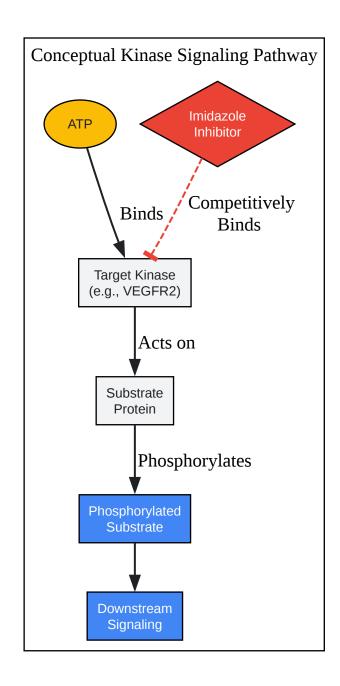




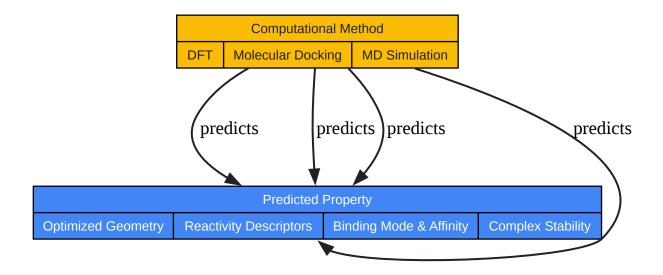
Click to download full resolution via product page

Caption: Computational workflow for analyzing an imidazole derivative.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. tandfonline.com [tandfonline.com]
- 2. A novel imidazole-based azo molecule: synthesis, characterization, quantum chemical calculations, molecular docking, molecular dynamics simulations and ADMET properties -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Computational studies on imidazole heme conformations PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [theoretical and computational studies of 2,5-dibutyl-1H-imidazole]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15433336#theoretical-and-computational-studies-of-2-5-dibutyl-1h-imidazole]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com